- Preparation of 3,4,5-trimethoxycinnamic acid, Zhongguo Yiyao Gongye Zazhi, 2007, 38(11), 761-762
Cas no 90-50-6 (3,4,5-Trimethoxycinnamic acid)
3,4,5-Trimethoxycinnamic acid structure
Product Name:3,4,5-Trimethoxycinnamic acid
N.o CAS:90-50-6
MF:C12H14O5
MW:238.236564159393
MDL:MFCD00004388
CID:34567
PubChem ID:735755
Update Time:2025-11-02
3,4,5-Trimethoxycinnamic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- 3,4,5-Trimethoxycinnamic acid
- 3,4,5-Trimethoxycinnamic
- (2E)-3-(3,4,5-Trimethoxyphenyl)acrylic acid
- 3-(3,4,5-trimethoxyphenyl)-2-Propenoic acid
- (TriMethylsilyl)ethynyllithiuM
- 3,4,5-trimethoxy-cinnamicaci
- 3,4,5-Trimethoxyzimtsure
- 5-TriMethoxycinnaMic acid
- o-methylsinapicacid
- RARECHEM BK HC T328
- TRIMETHOXYCINNAMICACID
- Cinnamic acid, 3,4,5-trimethoxy- (6CI,7CI,8CI)
- 3,4,5-Trimethoxyphenylacrylic acid
- 3-(3,4,5-Trimethoxyphenyl)propenoic acid
- NSC66175
- 3-(3,4,5-Trimethoxyphenyl)-2-propenoicacid
- O-Methylsinapic acid
- Trimethoxycinnamic acid
- 3-(3,4,5-trimethoxyphenyl)acrylic acid
- SINAPIC ACID METHYL ETHER
- 3,4,5-Trimethoxy cinnamic acid
- 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)-
- (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid
- 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)-, (2E)-
- Cinnamic acid, 3,4,5-trimethoxy-
- 3,4,5-Trimethoxy-trans-cinnamic acid
- SR-01000773278-2
- 3,4,5-Trimethoxyphenylacrylate
- 3, 4, 5-Trimethoxycinnamic Acid
- 3,4,5-trimethoxykanelsyre
- EN300-16919
- Cinnamic acid,4,5-trimethoxy-
- AC-16693
- HMS2232E22
- HY-W012123
- NCGC00095563-02
- T1104
- W-100329
- F3284-8534
- Spectrum5_000448
- BRN 1537834
- NSC-66175
- MLS002207275
- 3,4,5-Trimethoxycinnamic acid (TMCA)
- AC-24565
- 3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid
- 90-50-6
- 3,4,5-Trimethoxycinnamic acid, 97%
- 3-(3,5-Trimethoxyphenyl)-2-propenoic acid
- AS-871/13102032
- 3,4,5-Trimethoxycinnamic acid, analytical reference material
- 646E4CC1-F441-40D8-B1BB-87A43D1B3600
- C9096D920O
- (e)-3,4,5-trimethoxycinnamic acid
- MLS000757621
- AS-11999
- CHEBI:566519
- Cinnamic acid, 3,4,5-trimethoxy-, (E)-
- 3,4,5-Trimethoxy cinnamate
- 3,5-Trimethoxycinnamic acid
- BS-4465
- 2-Propenoic acid,4,5-trimethoxyphenyl)-
- 20329-98-0
- AC-34784
- SDCCGMLS-0066950.P001
- bmse010224
- BBL011951
- UNII-C9096D920O
- LS-54183
- STK500969
- BDBM232204
- Q30061098
- CS-W012839
- 3,4,5-Trimethoxycinnamic acid, predominantly trans
- HMS3886I07
- 2-10-00-00354 (Beilstein Handbook Reference)
- 3,4,5-Trimethoxybenzeneacrylic acid
- AKOS000120453
- s4961
- (E)-3-(3,4,5-trimethoxyphenyl) acrylic acid
- DTXSID701298647
- MFCD00004388
- SPECTRUM290032
- EN300-832999
- SMR000371917
- (2E)-3-(3,4,5-Trimethoxyphenyl)-2-propenoic acid
- (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid
- CCG-39479
- trans-3,4,5-Trimethoxycinnamic acid
- (E)-3-(3,4,5-trimethoxyphenyl)acrylicacid
- NSC 66175
- BSPBio_002796
- EINECS 201-999-8
- O-Methylsinapate
- SR-01000773278
- BRD-K63758740-001-02-3
- Z2315575393
- CHEMBL501235
- 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)-, (E)-
- NCGC00095563-01
- SCHEMBL207441
- (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid
- 3,4,5-Trimethoxycinnamic acid, pred. trans
- 3-(3,4,5-Trimethoxyphenyl)-2-propenoic acid (ACI)
- Cinnamic acid, 3,4,5-trimethoxy- (6CI, 7CI, 8CI)
- HMS3369C15
- KBio2_002453
- KBio2_005021
- SB67308
- KBio2_007589
- NS00076822
- Epitope ID:119693
- KBioGR_002068
- KBioSS_002460
- Spectrum_001918
- FT-0614169
- YTFVRYKNXDADBI-UHFFFAOYSA-N
- SPBio_002049
- 3,4,5-trimethoxyl cinnamic acid
- Spectrum2_001955
- DTXSID7059010
- Spectrum3_001258
- Spectrum4_001714
- AKOS025243273
- Q27225774
- KBio3_002296
- SY112388
- NS00039362
- ALBB-007558
- 1ST2650
- CHEBI:228320
- A10221
- DA-60204
-
- MDL: MFCD00004388
- Inchi: 1S/C12H14O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)
- Chave InChI: YTFVRYKNXDADBI-UHFFFAOYSA-N
- SMILES: O=C(C=CC1C=C(OC)C(OC)=C(OC)C=1)O
- BRN: 153783
Propriedades Computadas
- Massa Exacta: 238.08400
- Massa monoisotópica: 238.084124
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 5
- Complexidade: 262
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.4
- Superfície polar topológica: 65
- Carga de Superfície: 0
- Peso Molecular: 238.24
Propriedades Experimentais
- Cor/Forma: White cryst.
- Densidade: 1.1416 (rough estimate)
- Ponto de Fusão: 125-127 °C (lit.)
- Ponto de ebulição: 396.4℃ at 760 mmHg
- Ponto de Flash: 151.5℃
- Índice de Refracção: 1.4571 (estimate)
- Solubilidade: 3040 mg/L @ 25 °C (est)
- PSA: 64.99000
- LogP: 1.81020
- Solubilidade: 溶于热水和氯仿。
3,4,5-Trimethoxycinnamic acid Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H315; H319; H335
- Declaração de Advertência: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:2
- Instrução de Segurança: S24/25
- RTECS:GE0722000
-
Identificação dos materiais perigosos:
- Classe de Perigo:IRRITANT
- TSCA:Yes
- Condição de armazenamento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
3,4,5-Trimethoxycinnamic acid Dados aduaneiros
- CÓDIGO SH:2916399090
- Dados aduaneiros:
中国海关编码:
2916399090概述:
2916399090 其他芳香一元羧酸. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 丙烯酸、丙烯酸盐或酯应报明包装
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3,4,5-Trimethoxycinnamic acid Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T100657-500g |
3,4,5-Trimethoxycinnamic acid |
90-50-6 | 99% | 500g |
¥712.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T100657-25g |
3,4,5-Trimethoxycinnamic acid |
90-50-6 | 99% | 25g |
¥60.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T100657-100g |
3,4,5-Trimethoxycinnamic acid |
90-50-6 | 99% | 100g |
¥178.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T100657-5g |
3,4,5-Trimethoxycinnamic acid |
90-50-6 | 99% | 5g |
¥29.90 | 2023-09-01 | |
| Alichem | A019150150-500g |
3,4,5-Trimethoxycinnamic acid |
90-50-6 | 98% | 500g |
$199.28 | 2023-08-31 | |
| S e l l e c k ZHONG GUO | S4961-25mg |
3,4,5-Trimethoxycinnamic acid |
90-50-6 | 99.69% | 25mg |
¥794.75 | 2023-09-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002597-100g |
3,4,5-Trimethoxycinnamic acid |
90-50-6 | 99% | 100g |
¥195 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002597-25g |
3,4,5-Trimethoxycinnamic acid |
90-50-6 | 99% | 25g |
¥51 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002597-5g |
3,4,5-Trimethoxycinnamic acid |
90-50-6 | 99% | 5g |
¥28 | 2024-05-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T50710-100g |
3,4,5-Trimethoxycinnamic acid |
90-50-6 | 98% | 100g |
¥139.0 | 2023-09-06 |
3,4,5-Trimethoxycinnamic acid Método de produção
Método de produção 1
Método de produção 2
Condições de reacção
1.1 Catalysts: Pyridine , Piperidine Solvents: Toluene ; 24 h, 180 °C
2.1 Reagents: Sodium hydroxide ; rt
2.1 Reagents: Sodium hydroxide ; rt
Referência
- Excavating precursors from the traditional Chinese herb Polygala tenuifolia and Gastrodia elata: synthesis, anticonvulsant activity evaluation of 3,4,5-trimethoxycinnamic acid (TMCA) ester derivatives, Bioorganic Chemistry, 2019, 88,
Método de produção 3
Método de produção 4
Condições de reacção
1.1 Reagents: Sodium hydroxide ; rt
Referência
- Excavating precursors from the traditional Chinese herb Polygala tenuifolia and Gastrodia elata: synthesis, anticonvulsant activity evaluation of 3,4,5-trimethoxycinnamic acid (TMCA) ester derivatives, Bioorganic Chemistry, 2019, 88,
Método de produção 5
Condições de reacção
Referência
- Chemical investigation of flavonoid constituents of Zanthoxylum ovalifolium (Wt) (N. O. Rutaceae), Acta Ciencia Indica, 1988, 14(2), 143-6
Método de produção 6
Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; rt → reflux; 5 h, reflux
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 30 min, rt
3.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, 50 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 30 min, rt
3.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, 50 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
Referência
- Synthesis of biphenyl compounds, Yunnan Daxue Xuebao, 2006, 28(5), 425-431
Método de produção 7
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 30 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; rt → reflux; 5 h, reflux
3.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 30 min, rt
4.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, 50 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; rt → reflux; 5 h, reflux
3.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 30 min, rt
4.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, 50 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
Referência
- Synthesis of biphenyl compounds, Yunnan Daxue Xuebao, 2006, 28(5), 425-431
Método de produção 8
Condições de reacção
1.1 Reagents: Piperidine Solvents: Acetic acid ; 8 min, 130 °C
Referência
- One-pot two-step synthesis of 4-vinylphenols from 4-hydroxy substituted benzaldehydes under microwave irradiation: a new perspective on the classical Knoevenagel-Doebner reaction, Tetrahedron, 2007, 63(4), 960-965
Método de produção 9
Método de produção 10
Condições de reacção
1.1 Reagents: Piperidine Solvents: Pyridine ; 3 h, reflux; 10 min, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h
Referência
- Synthesis and pharmacological activities of 4-aryl-3,4-dihydrocoumarin derivatives, Zhongguo Yaowu Huaxue Zazhi, 2011, 21(1), 19-24
Método de produção 11
Condições de reacção
1.1 Catalysts: Ethylenediamine , Carbon nitride Solvents: Toluene ; 105 °C
Referência
- Pore size engineering of hexagonal mesoporous carbon nitride (HMCN) for high catalytic performance in the synthesis of α, β-unsaturated acid and its derivatives, Applied Surface Science, 2019, 463, 481-491
Método de produção 12
Condições de reacção
1.1 Solvents: Water ; 45 min, 60 °C; 60 °C → rt
Referência
- Aqueous Extract of Acacia concinna Pods: An Efficient Surfactant Type Catalyst for Synthesis of 3-Carboxycoumarins and Cinnamic Acids via Knoevenagel Condensation, ACS Sustainable Chemistry & Engineering, 2013, 1(8), 929-936
Método de produção 13
Condições de reacção
1.1 Solvents: Benzene ; 70 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane
1.2 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane
Referência
- Cinnamides as selective small-molecule inhibitors of a cellular model of breast cancer stem cells, Bioorganic & Medicinal Chemistry Letters, 2013, 23(6), 1834-1838
Método de produção 14
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, 5 °C; 5 °C → 25 °C; 8 h, 25 °C → reflux
1.2 Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; acidified
1.2 Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; acidified
Referência
- Copper/silver-mediated decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids with CF3SO2Na, Synthesis, 2014, 46(5), 607-612
Método de produção 15
Condições de reacção
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 30 min, rt
2.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, 50 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
2.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, 50 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
Referência
- Synthesis of biphenyl compounds, Yunnan Daxue Xuebao, 2006, 28(5), 425-431
Método de produção 16
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; 0.5 h, cooled; 1 h, rt; rt → 60 °C; 2 h, 60 °C; 75 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled; < 10 °C
2.1 Reagents: Pyridine Catalysts: Piperidine ; 2 h, 90 °C; 90 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled; < 10 °C
2.1 Reagents: Pyridine Catalysts: Piperidine ; 2 h, 90 °C; 90 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water
Referência
- Preparation of 3,4,5-trimethoxycinnamic acid, Zhongguo Yiyao Gongye Zazhi, 2007, 38(11), 761-762
Método de produção 17
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 30 min, rt
1.2 rt; rt → 60 °C; 2 h, 60 °C
1.3 Reagents: Water
2.1 Reagents: Phosphorus oxychloride ; 0.5 h, cooled; 1 h, rt; rt → 60 °C; 2 h, 60 °C; 75 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled; < 10 °C
3.1 Reagents: Pyridine Catalysts: Piperidine ; 2 h, 90 °C; 90 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water
1.2 rt; rt → 60 °C; 2 h, 60 °C
1.3 Reagents: Water
2.1 Reagents: Phosphorus oxychloride ; 0.5 h, cooled; 1 h, rt; rt → 60 °C; 2 h, 60 °C; 75 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled; < 10 °C
3.1 Reagents: Pyridine Catalysts: Piperidine ; 2 h, 90 °C; 90 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water
Referência
- Preparation of 3,4,5-trimethoxycinnamic acid, Zhongguo Yiyao Gongye Zazhi, 2007, 38(11), 761-762
Método de produção 18
Condições de reacção
1.1 Solvents: 1-Butanol ; 1.5 - 3 h, reflux
Referência
- Competitive formation of β-amino acids, propenoic, and ylidenemalonic acids by the Rodionov reaction from malonic acid, aldehydes, and ammonium acetate in alcoholic medium, Russian Journal of General Chemistry, 2005, 75(7), 1113-1124
3,4,5-Trimethoxycinnamic acid Raw materials
- propanedioic acid
- Triethyl phosphonoacetate
- (Ethoxycarbonylmethyl)triphenylphosphonium Bromide
- Methyl 3,4,5-trimethoxybenzoate
- 2,2-dimethyl-1,3-dioxane-4,6-dione
- Ammonium acetate
- Gallic acid
- Pyrogallol
- 2-Propenal,3-(3,4,5-trimethoxyphenyl)-
- Methyl 3,4,5-Trimethoxycinnamate (>85%)
- 3,4,5-Trimethoxybenzaldehyde
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- 2,3,4-Trimethoxybenzaldehyde
- 3,4,5-Trimethoxybenzyl Alcohol
- 1,2,3-Trimethoxybenzene
3,4,5-Trimethoxycinnamic acid Preparation Products
3,4,5-Trimethoxycinnamic acid Fornecedores
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:90-50-6)3,4,5-Trimethoxycinnamicacid
Número da Ordem:LE11535;LE5951
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:05
Preço ($):discuss personally
E- mail:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
(CAS:90-50-6)3,4,5-TRIMETHOXYCINNAMIC ACID
Número da Ordem:sfd16087
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:37
Preço ($):discuss personally
E- mail:sales2@senfeida.com
3,4,5-Trimethoxycinnamic acid Literatura Relacionada
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Related Categories
- Solventes e Químicos Orgânicos Compostos Orgânicos Fenilpropanóides e poliketonas Ácidos cinâmicos e derivados ácidos coumaricos e derivados
- Solventes e Químicos Orgânicos Compostos Orgânicos Fenilpropanóides e poliketonas Ácidos cinâmicos e derivados Ácidos hidroxicinâmicos e derivados ácidos coumaricos e derivados
- Solventes e Químicos Orgânicos Compostos Orgânicos Ácidos/Ésteres
90-50-6 (3,4,5-Trimethoxycinnamic acid) Produtos relacionados
- 537-98-4((E)-Ferulic acid)
- 530-59-6(Sinapinic acid)
- 537-73-5(Isoferulic acid)
- 1782-55-4(2-Propenoic acid,3-(3,4-dihydroxy-5-methoxyphenyl)-)
- 20329-98-0((2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid)
- 1135-24-6(Ferulic acid)
- 2316-26-9(3,4-Dimethoxycinnamic acid)
- 14737-89-4((E)-3,4-Dimethoxycinnamic acid)
- 1014-83-1(2-Propenoic acid,3-(4-hydroxy-3-methoxyphenyl)-, (2Z)-)
- 127427-04-7(Sodium 3-(3,4,5-trimethoxyphenyl)prop-2-enoate)
Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90-50-6)3,4,5-Trimethoxycinnamicacid
Pureza:99%/99%
Quantidade:25KG,200KG,1000KG/25KG,200KG,1000KG
Preço ($):Inquérito/Inquérito
Suzhou Senfeida Chemical Co., Ltd
(CAS:90-50-6)3,4,5-TRIMETHOXYCINNAMIC ACID
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito